REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[Na+].I[C:8]1[CH:9]=[C:10]([Br:14])[CH:11]=[CH:12][CH:13]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21]C=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:2]1([C:5]2[CH:23]=[CH:24][C:25]3[N:26]([C:8]4[CH:9]=[C:10]([Br:14])[CH:11]=[CH:12][CH:13]=4)[C:27]4[C:19]([C:20]=3[CH:21]=2)=[CH:18][C:17]([C:15]2[CH:27]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:16][CH:15]=4)[CH:3]=[CH:25][CH:20]=[CH:21][CH:1]=1 |f:0.1,4.5.6.7.8,9.10.11|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
xylenes
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stir 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir 15 mins
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Reflux o/n
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
close
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Evaporated outside the glove box in rotovap
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet)
|
Type
|
CUSTOM
|
Details
|
Collect dark orange solution
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
Leaves a dark orange oil
|
Type
|
WASH
|
Details
|
Wash with methanol
|
Type
|
DISSOLUTION
|
Details
|
dissolve into ether and reprecipitate with methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C1=CC=CC=C1)C=1C=C(C=CC1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |